1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
Brand Name: Vulcanchem
CAS No.: 63208-95-7
VCID: VC2006073
InChI: InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
SMILES: C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
Molecular Formula: C18H20N2S
Molecular Weight: 296.4 g/mol

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

CAS No.: 63208-95-7

Cat. No.: VC2006073

Molecular Formula: C18H20N2S

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] - 63208-95-7

Specification

CAS No. 63208-95-7
Molecular Formula C18H20N2S
Molecular Weight 296.4 g/mol
IUPAC Name 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine]
Standard InChI InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
Standard InChI Key VNSVQTGIKLTTQJ-UHFFFAOYSA-N
SMILES C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is identified by the CAS registry number 63208-95-7 and possesses the molecular formula C18H20N2S with a molecular weight of 296.4 g/mol. The compound's IUPAC name is 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine], which describes its core structural elements.

Structural Features

The compound features a spiro carbon atom that serves as the junction between two heterocyclic ring systems: a benzothiazole moiety and a piperidine ring. The benzothiazole component consists of a fused benzene ring and a thiazole ring, while the piperidine nitrogen is substituted with a benzyl group. This unique structural arrangement contributes to the compound's distinctive chemical and biological properties.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers of 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

ParameterValue
CAS Number63208-95-7
Molecular FormulaC18H20N2S
Molecular Weight296.4 g/mol
IUPAC Name1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine]
Standard InChIInChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
Standard InChIKeyVNSVQTGIKLTTQJ-UHFFFAOYSA-N
SMILESC1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
Canonical SMILESC1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4

The compound's solubility in aqueous media is estimated at 27.9 μg/mL at pH 7.4, which classifies it as having relatively low water solubility, a characteristic common to many heterocyclic compounds with multiple aromatic rings.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] typically involves a multi-step process. The general synthetic approach begins with the formation of the benzothiazole ring, followed by spirocyclization to incorporate the piperidine ring, and finally functionalization with the benzyl group on the piperidine nitrogen.

A typical synthetic route may include:

  • Formation of the benzothiazole core structure

  • Introduction of the piperidine ring through spirocyclization reactions

  • N-benzylation of the piperidine nitrogen using benzyl halides or other benzylating agents

Stock Solution Preparation

For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] at various concentrations:

Table 2: Stock Solution Preparation Guide for 1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

Concentration1 mg5 mg10 mg
1 mM3.3784 mL16.8919 mL33.7838 mL
5 mM0.6757 mL3.3784 mL6.7568 mL
10 mM0.3378 mL1.6892 mL3.3784 mL

These calculations are based on the compound's molecular weight of 296.4 g/mol .

Biological Activities and Pharmacological Properties

Cell LineCancer TypeIC50 (μM)Mechanism of Action
MCF-7Breast Cancer12.5Apoptosis induction
A549Lung Cancer15.0G2/M phase arrest

The anticancer mechanisms may involve induction of apoptosis and cell cycle arrest at specific phases, suggesting potential for further development as anticancer agents.

Neuroprotective Effects

Compounds with similar structural features to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] have been investigated for potential neuroprotective effects. In vitro studies have demonstrated reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cell models when treated with related compounds.

Table 4: Neuroprotective Effects in Cellular Models

ModelEffect Observed
SH-SY5Y CellsReduced ROS levels
Primary NeuronsIncreased cell viability

These findings suggest potential applications in neurodegenerative disease research, though more specific studies on 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] itself are needed.

Structure-Activity Relationships and Comparison with Similar Compounds

Structural Analogs

The biological activities of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] can be better understood by comparing it with structurally related compounds, such as:

  • 3H-Spiro[1-benzofuran-2,4'-piperidine] (CAS: 71916-73-9)

  • 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS: 37663-44-8)

  • 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

These compounds share the spiro junction connecting two heterocyclic systems but differ in the specific heterocycles involved and substitution patterns.

Related Spiro Compounds

Research on related spiro compounds provides additional context for understanding the potential applications of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]. For example, studies on spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] have demonstrated high diastereoselectivity in cycloaddition reactions, highlighting the synthetic utility of such spiro systems .

Research Applications

Pharmaceutical Development

The diverse biological activities of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] make it a candidate for pharmaceutical development in several therapeutic areas:

  • Anticancer agents: The compound's cytotoxicity against cancer cell lines suggests potential in oncology research

  • Neuroprotective agents: Its potential to reduce oxidative stress in neuronal models indicates possible applications in neurodegenerative disease therapy

  • Antimicrobial development: The broader antimicrobial properties of benzothiazole derivatives suggest possibilities for anti-infective applications

Material Science Applications

Beyond pharmaceutical applications, 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] and related compounds have been explored as additives in polymer formulations. Research has indicated that such compounds may enhance the thermal stability and mechanical properties of polymers like polyvinyl chloride (PVC).

Table 5: Effect on Polymer Properties

PropertyControl (PVC)With Additive
Thermal Stability (°C)200220
Flexural Strength (MPa)3040

These improvements suggest potential applications in materials requiring enhanced thermal and mechanical performance.

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structural features, particularly the spiro junction and benzyl substituent

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns

  • Infrared Spectroscopy: Identifies key functional groups and bonding patterns

  • X-ray Crystallography: Determines the precise three-dimensional structure when crystals are available

Computational Approaches

Computational methods can complement experimental techniques in studying 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]:

  • Density Functional Theory (DFT): Predicts electronic properties and reactivity

  • Molecular Docking: Evaluates potential interactions with biological targets

  • Quantitative Structure-Activity Relationship (QSAR): Correlates structural features with biological activities

Current Challenges and Future Directions

Synthetic Optimization

Current challenges in the research of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] include:

  • Improving synthetic efficiency and yields

  • Developing stereoselective methods for controlling the configuration at the spiro center

  • Exploring green chemistry approaches to reduce environmental impact of synthesis

Biological Evaluation

Future research directions may include:

  • Comprehensive screening against diverse biological targets

  • In-depth mechanistic studies of observed biological activities

  • Structure-activity relationship studies to identify more potent derivatives

  • Development of drug delivery systems to overcome solubility limitations

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